molecular formula C17H16O5 B3132288 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester CAS No. 365543-24-4

2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

Cat. No. B3132288
CAS RN: 365543-24-4
M. Wt: 300.30 g/mol
InChI Key: WVNVHOPWQXYSDT-SOFGYWHQSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a vinyl group attached to a dihydroxyphenyl group, and an ethyl ester group attached to the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a vinyl group (carbon-carbon double bond), and an ester group (carbon-oxygen double bond connected to an oxygen-carbon single bond). The presence of multiple hydroxyl (-OH) groups suggests that this compound could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The vinyl group could participate in addition reactions, the ester group could undergo hydrolysis or transesterification, and the phenolic hydroxyl groups could be involved in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and hydroxyl groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .

Scientific Research Applications

Antimicrobial Activities

Phenolic compounds isolated from Anabasis aphylla, including derivatives with structural similarities to the target compound, have shown selective antimicrobial activity. This suggests potential applications in developing antimicrobial agents for controlling plant and animal diseases (Du et al., 2009).

Synthesis and Material Science

The synthesis of novel bifunctional poly-monomer materials, including 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, demonstrates the utility of phenolic acid derivatives in creating materials with potentially unique properties, such as liquid crystal characteristics (Wei Ting et al., 2012). This indicates the role of phenolic esters in advancing materials science, particularly in the synthesis of polymers and liquid crystals.

Chemical Synthesis and Characterization

Research into the synthesis and molecular structure of trinuclear ruthenium cluster cations incorporating benzoic acid derivatives explores the complex chemistry of phenolic esters. Such studies provide insights into the synthesis of complex metal-organic frameworks and their potential applications in catalysis and materials science (Vieille-Petit et al., 2004).

Photoresist Materials

In the development of photoresist materials, novel ester acetal polymers formed from reactions involving acrylpimaric acid and divinyl ether compounds demonstrate the application of phenolic acid derivatives in the semiconductor industry. These materials show promise for use in lithographic processes due to their acidolytic cleavage properties (Liyuan Wang et al., 2007).

Future Directions

The study of novel phenolic compounds is a vibrant area of research, given their potential antioxidant and other biological activities. Future research could involve investigating the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

ethyl 2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-2-22-17(21)16-12(4-3-5-14(16)19)8-6-11-7-9-13(18)15(20)10-11/h3-10,18-20H,2H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNVHOPWQXYSDT-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174289
Record name Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365543-24-4
Record name Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
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2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
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2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
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2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
Reactant of Route 5
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
Reactant of Route 6
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

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